

An In-depth Technical Guide to 7-Bromo-2-phenylbenzo[d]thiazole

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 7-Bromo-2-phenylbenzo[d]thiazole

CAS No.: 36247-07-1

Cat. No.: B2564790

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the development of novel therapeutic agents and functional materials. Its unique structural and electronic properties have led to a wide array of applications, from anticancer and anti-inflammatory drugs to advanced organic electronics. This guide focuses on a specific, yet significant, derivative: **7-Bromo-2-phenylbenzo[d]thiazole**. The introduction of a bromine atom at the 7-position and a phenyl group at the 2-position imparts distinct characteristics that are of considerable interest for further functionalization and application. This document serves as a comprehensive technical resource, providing in-depth information on the synthesis, characterization, and potential applications of this compound, with the aim of empowering researchers to explore its full potential.

Chemical Identity and Properties

Table 1: Core Identifiers for **7-Bromo-2-phenylbenzo[d]thiazole**^[1]

Identifier	Value
CAS Number	36247-07-1
IUPAC Name	7-bromo-2-phenyl-1,3-benzothiazole
Molecular Formula	C ₁₃ H ₈ BrNS
Molecular Weight	290.18 g/mol
Monoisotopic Mass	288.9561 Da[1]
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=NC3=C(S2)C(=CC=C3)Br</chem> [1]
InChI Key	SZANSBAGZIPOGX-UHFFFAOYSA-N[1]

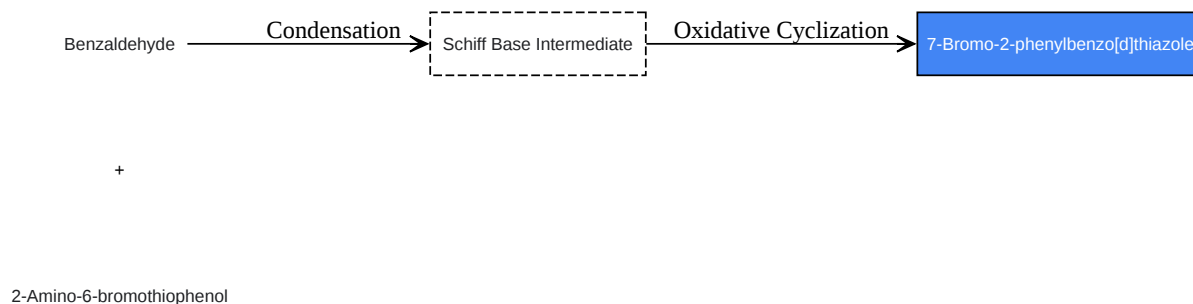
Physicochemical Properties:

While comprehensive experimental data for **7-Bromo-2-phenylbenzo[d]thiazole** is not extensively published, predictions and data from analogous compounds suggest it is a solid at room temperature with limited solubility in water but soluble in common organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide. The presence of the bromine atom increases its lipophilicity compared to the parent 2-phenylbenzothiazole.

Synthesis and Purification

The most common and efficient method for the synthesis of 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol derivative with an aldehyde or its equivalent.[2][3] For **7-Bromo-2-phenylbenzo[d]thiazole**, this involves the reaction of 2-amino-6-bromothiophenol with benzaldehyde.

Reaction Scheme:



[Click to download full resolution via product page](#)

Figure 1: General synthetic pathway for **7-Bromo-2-phenylbenzo[d]thiazole**.

Experimental Protocol: Synthesis of 6-Bromo-2-phenylbenzo[d]thiazole (A Representative Analog)

This protocol for a closely related isomer, 6-Bromo-2-phenylbenzo[d]thiazole, can be adapted for the synthesis of the 7-bromo isomer.^[4]

Materials:

- 2-Amino-5-bromothiophenol (or 2-amino-6-bromothiophenol for the 7-bromo isomer)
- Benzaldehyde
- Zinc acetate dihydrate ($\text{Zn}(\text{OAc})_2 \cdot 2\text{H}_2\text{O}$) as a catalyst
- Ethanol

Procedure:

- A mixture of the appropriate 2-aminobromothiophenol (1 mmol), benzaldehyde (1 mmol), and a catalytic amount of $\text{Zn}(\text{OAc})_2 \cdot 2\text{H}_2\text{O}$ (10 mol%) is taken in ethanol (10 mL).

- The reaction mixture is refluxed for the appropriate time, with monitoring by thin-layer chromatography (TLC).
- Upon completion of the reaction, the mixture is cooled to room temperature.
- The solid product that precipitates is collected by filtration.
- The crude product is washed with water and then recrystallized from ethanol or purified by column chromatography.^[4]

Purification Protocol: Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

Procedure:

- Dissolve the crude **7-Bromo-2-phenylbenzo[d]thiazole** in a minimum amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.^{[4][5][6]}
- Hot filter the solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, which should induce crystallization.
- Further cooling in an ice bath can maximize the yield of the crystals.
- Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
- Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Characterization

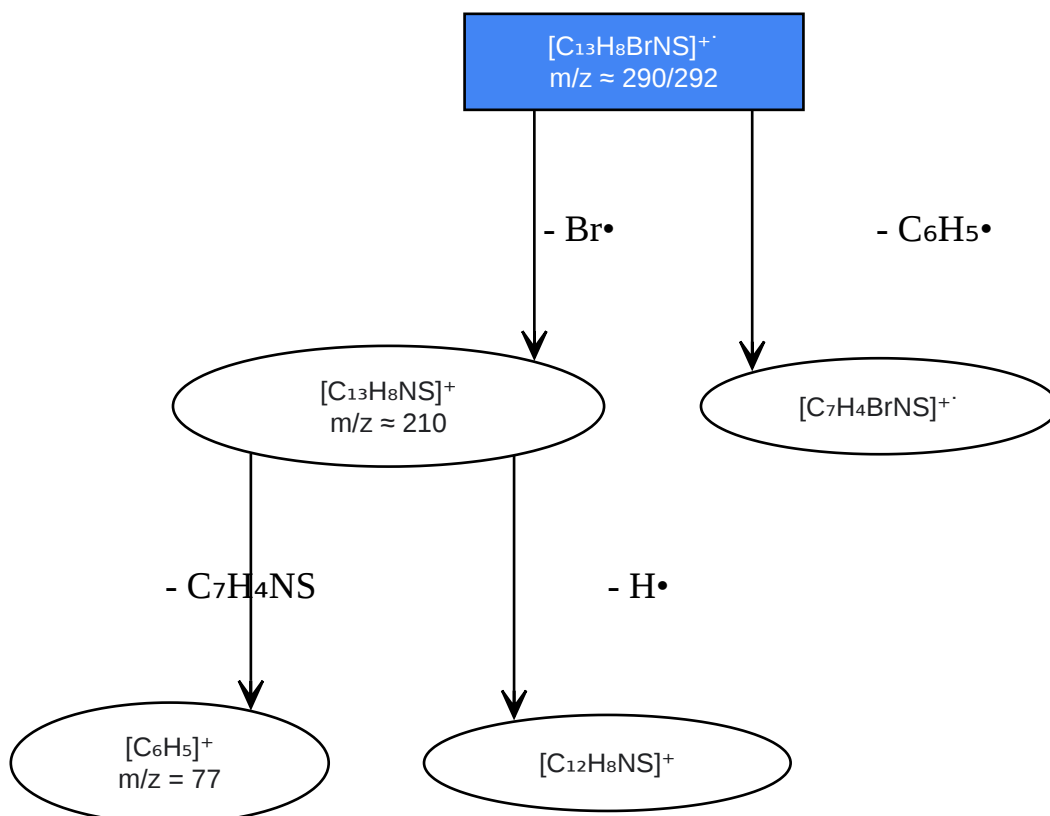
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound. While specific experimental spectra for **7-Bromo-2-phenylbenzo[d]thiazole** are not readily available in the literature, the following data for the analogous 6-Bromo-2-phenylbenzo[d]thiazole provides a valuable reference.^[4]

Table 2: Spectroscopic Data for 6-Bromo-2-phenylbenzo[d]thiazole^[4]

Spectroscopy	Data
FT-IR (KBr, cm^{-1})	3067, 3047, 3015, 1584, 1536, 1477, 1434, 1302, 1090, 971, 816, 756, 671
^1H NMR (300 MHz, CDCl_3 , δ ppm)	8.09 (s, 1H), 8.04-8.11 (m, 2H, Ar-H), 7.88 (d, 1H, Ar-H), 7.48-7.52 (m, 3H, Ar-H)
^{13}C NMR (75 MHz, CDCl_3 , δ ppm)	166.5, 154.2, 135.1, 132.4, 132.1, 128.8, 126.4, 125.3, 125.2, 121.4, 119.3

Mass Spectrometry (MS):

For 7-Bromo-2-phenyl-1,3-benzothiazole, the predicted protonated molecule $[\text{M}+\text{H}]^+$ would have an m/z of 289.96338.[1] Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units (for the molecular ion and bromine-containing fragments) is expected.[7] The fragmentation pattern would likely involve the loss of bromine, cleavage of the thiazole ring, and fragmentation of the phenyl group.



[Click to download full resolution via product page](#)

Figure 2: A plausible mass spectrometry fragmentation pathway for **7-Bromo-2-phenylbenzo[d]thiazole**.

Reactivity and Chemical Behavior

The chemical reactivity of **7-Bromo-2-phenylbenzo[d]thiazole** is dictated by the interplay of the electron-deficient benzothiazole core, the phenyl substituent, and the bromine atom.

- **Nucleophilic Aromatic Substitution:** The bromine atom on the benzene ring is susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or metal catalysis (e.g., Buchwald-Hartwig or Suzuki coupling). This provides a valuable handle for further molecular elaboration.
- **Electrophilic Substitution:** The phenyl ring and the benzothiazole ring system can undergo electrophilic substitution. The directing effects of the substituents will determine the position of substitution.
- **Metal-Catalyzed Cross-Coupling:** The C-Br bond is a prime site for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
- **Stability:** Benzothiazoles are generally stable aromatic compounds. However, they may be sensitive to strong oxidizing agents and prolonged exposure to UV light.

Applications in Research and Development

The unique structural features of **7-Bromo-2-phenylbenzo[d]thiazole** make it a promising candidate for various applications, particularly in drug discovery and materials science.

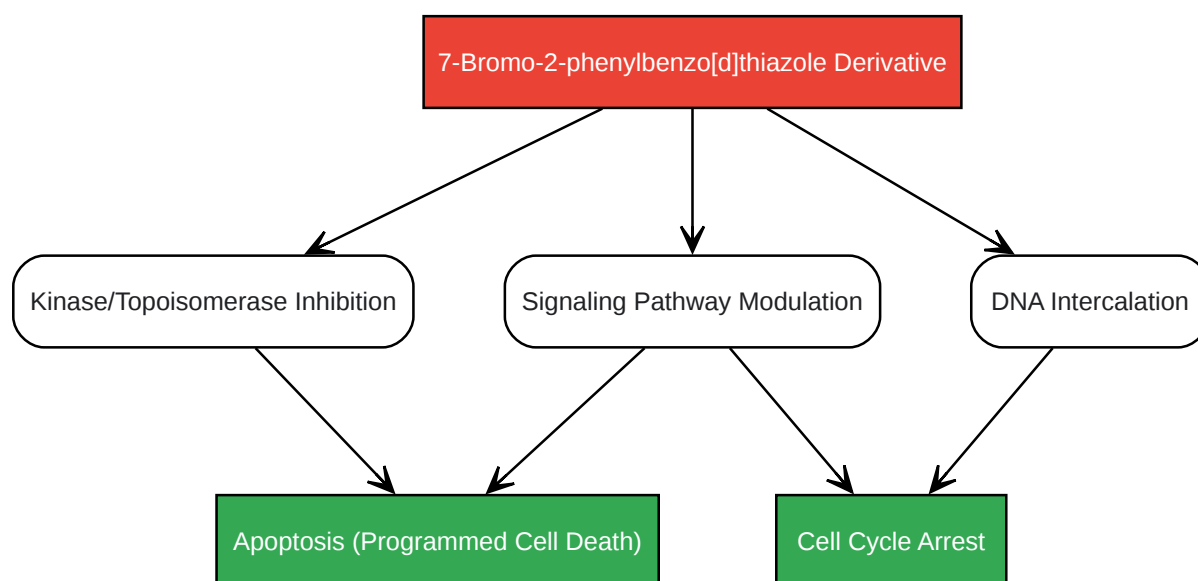
Anticancer Drug Development

Benzothiazole derivatives are well-known for their broad spectrum of pharmacological activities, including potent anticancer properties.^{[8][9][10]} They can induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways in cancer cells.^[11] The 2-phenylbenzothiazole scaffold, in particular, has been identified as a privileged structure in the

design of anticancer agents. The bromine atom at the 7-position can serve as a point for further modification to optimize activity and selectivity.

Potential Mechanisms of Action:

- Induction of Apoptosis: Many benzothiazole derivatives have been shown to trigger programmed cell death in cancer cells.[10]
- Enzyme Inhibition: They can act as inhibitors of crucial enzymes involved in cancer progression, such as kinases or topoisomerases.
- DNA Intercalation: Some derivatives have been found to intercalate with DNA, leading to cell cycle arrest and apoptosis.



[Click to download full resolution via product page](#)

Figure 3: Potential anticancer mechanisms of action for benzothiazole derivatives.

Materials Science and Organic Electronics

The extended π -conjugated system of 2-phenylbenzothiazole derivatives makes them attractive for applications in organic electronics.[12] They can be used as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atom provides a convenient site for further extending the

conjugation through cross-coupling reactions, which is a common strategy for tuning the electronic and optical properties of organic semiconductors.^[13]

Potential Roles in Organic Electronics:

- **Host Materials in OLEDs:** Their bipolar nature can facilitate balanced charge transport.
- **Electron Acceptor Units:** The electron-deficient benzothiazole core makes them suitable as acceptor moieties in donor-acceptor type materials for OPVs.
- **Building Blocks for π -Conjugated Polymers:** Polymerization through the bromo-functionality can lead to new semiconducting polymers.

Safety and Handling

As a laboratory chemical, **7-Bromo-2-phenylbenzo[d]thiazole** should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, information for related benzothiazoles provides general guidance.^{[14][15][16]}

General Safety Precautions:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- **Ventilation:** Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
- **Avoid Contact:** Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
- **Ingestion:** Do not ingest. If swallowed, seek immediate medical attention.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Hazard Classifications for Related Compounds (General Guidance):

- Harmful if swallowed, in contact with skin, or if inhaled.

- Causes serious eye irritation.
- May cause respiratory irritation.

Conclusion

7-Bromo-2-phenylbenzo[d]thiazole is a compound with significant potential in both medicinal chemistry and materials science. Its well-defined structure, coupled with the versatility of the bromine and phenyl substituents, offers numerous avenues for further research and development. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, drawing upon data from closely related analogs where specific information is lacking. It is our hope that this technical resource will serve as a valuable starting point for researchers seeking to unlock the full potential of this intriguing molecule.

References

- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PMC.
- Application Notes and Protocols: 5-Bromo-2-chlorobenzo[d]thiazole in Organic Electronics. Benchchem.
- Benzothiazole deriv
- Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)₂•2H₂O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
- SAFETY D
- Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption M
- Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.
- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hep
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.
- 10 - Safety D
- Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. PubMed.
- A) ¹H NMR, B) ¹³C NMR of benzothiazole derivative (L).

- MATERIAL SAFETY D
- Synthesis, Characterization and Pharmacological evaluation of some newer Benzothiazole derivatives.
- SAFETY D
- Theoretical FT-IR spectrum of benzothiazole.
- Benzothiazole synthesis. Organic Chemistry Portal.
- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI.
- Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymeriz
- SAFETY D
- 5 Combin
- An In-depth Technical Guide to the ^1H and ^{13}C NMR Spectra of 7-Bromohept-3-ene. Benchchem.
- 3-Bromo-7-methoxy-2-phenylimidazo[2,1-b][8][17]benzothiazole. PMC.
- Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials | Inorganic Chemistry.
- Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applic
- (PDF) 2-Bromo-4-phenyl-1,3-thiazole.
- CHAPTER 2 Fragmentation and Interpret
- Interpret
- Mass Spectrometry - Fragmentation P
- 7-bromo-2-phenyl-1,3-benzothiazole (C₁₃H₈BrNS). PubChemLite.
- SYNTHESIS OF SOME SUBSTITUTED BENZOTHAZOLE DERIV
- Benzothiazole. the NIST WebBook - National Institute of Standards and Technology.
- Mass Spectrometry: Fragment
- Technical Support Center: Crystallization of 7-Bromo-2-phenyl-3,1-benzoxazepine. Benchchem.
- Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption M
- CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
- Organic small molecule semiconducting chromophores for use in organic electronic devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - 7-bromo-2-phenyl-1,3-benzothiazole (C₁₃H₈BrNS) [pubchemlite.lcsb.uni.lu]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF- κ B/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. fishersci.fi [fishersci.fi]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Bromo-2-phenylbenzo[d]thiazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2564790/docs#an-in-depth-technical-guide-to-7-bromo-2-phenylbenzo-d-thiazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)